molecular formula C13H12O5 B14631770 1,4-Naphthalenedione, 2,6,8-trimethoxy- CAS No. 52957-92-3

1,4-Naphthalenedione, 2,6,8-trimethoxy-

Cat. No.: B14631770
CAS No.: 52957-92-3
M. Wt: 248.23 g/mol
InChI Key: AAVCHLTXNHDVNY-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,6,8-trimethoxy- is a derivative of naphthoquinone, characterized by the presence of three methoxy groups at the 2, 6, and 8 positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2,6,8-trimethoxy- typically involves the methoxylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired trimethoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,4-Naphthalenedione, 2,6,8-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 1,4-Naphthalenedione, 2,6,8-trimethoxy- is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against various pathogens and cancer cells. The compound’s mechanism of action involves targeting cellular components such as DNA, proteins, and lipids, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1,4-Naphthalenedione, 2,6,8-trimethoxy- stands out due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to other naphthoquinone derivatives.

Properties

CAS No.

52957-92-3

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

2,6,8-trimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H12O5/c1-16-7-4-8-9(14)6-11(18-3)13(15)12(8)10(5-7)17-2/h4-6H,1-3H3

InChI Key

AAVCHLTXNHDVNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CC2=O)OC

Origin of Product

United States

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